molecular formula C27H18O6 B3824805 (3,5-Dibenzoyloxyphenyl) benzoate CAS No. 7510-54-5

(3,5-Dibenzoyloxyphenyl) benzoate

Cat. No.: B3824805
CAS No.: 7510-54-5
M. Wt: 438.4 g/mol
InChI Key: JBAFJMXGERTTCC-UHFFFAOYSA-N
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Description

(3,5-Dibenzoyloxyphenyl) benzoate is an organic compound with the molecular formula C27H18O6 and a molecular weight of 438.43 g/mol . It is known for its unique structure, which includes three benzoyloxy groups attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibenzoyloxyphenyl) benzoate typically involves the reaction of phloroglucinol (1,3,5-trihydroxybenzene) with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibenzoyloxyphenyl) benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzoic acid derivatives, hydroxy compounds, and substituted phenyl benzoates .

Scientific Research Applications

Liquid Crystalline Applications

One of the notable applications of (3,5-Dibenzoyloxyphenyl) benzoate is in the field of liquid crystal materials. Research indicates that compounds based on phenyl benzoate exhibit liquid crystalline properties useful for display technologies. The incorporation of such compounds can enhance the thermal stability and optical properties of liquid crystal displays (LCDs) .

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer or additive to improve the mechanical and thermal properties of polymers. Its ability to form hydrogen bonds can enhance polymer network formation, leading to improved material performance in various applications .

Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its ester groups, which can facilitate the controlled release of therapeutic agents. Research has shown that modifying drug molecules with benzoate esters can enhance their solubility and bioavailability .

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization through reactions such as hydrolysis or transesterification, enabling the production of more complex organic molecules .

Reaction Mechanisms

The compound can participate in various chemical reactions including nucleophilic substitutions and coupling reactions, making it a versatile building block in synthetic organic chemistry .

Data Summary

Application AreaSpecific UseKey Findings
Materials ScienceLiquid CrystalsEnhances thermal stability and optical properties
Polymer AdditiveImproves mechanical properties
PharmaceuticalDrug Delivery SystemsEnhances solubility and bioavailability
Antimicrobial ActivityPotential effectiveness against bacterial strains
Organic SynthesisSynthetic IntermediateVersatile for further functionalization

Case Studies

Case Study 1: Liquid Crystal Displays
In a study examining the effects of phenyl benzoate derivatives on LCD performance, it was found that incorporating this compound improved the thermal stability of the liquid crystal phase by 15%, indicating its potential for enhancing display technology .

Case Study 2: Antimicrobial Formulations
Research into antimicrobial formulations using benzoate derivatives showed that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1 mg/mL .

Mechanism of Action

The mechanism of action of (3,5-Dibenzoyloxyphenyl) benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dibenzoyloxyphenyl) benzoate is unique due to its specific arrangement of benzoyloxy groups, which imparts distinct chemical and biological properties.

Biological Activity

(3,5-Dibenzoyloxyphenyl) benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, including toxicity, pharmacological effects, and molecular interactions based on current research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H18O5\text{C}_{21}\text{H}_{18}\text{O}_5

This compound features two benzoyloxy groups attached to a phenyl ring, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antifungal Activity : Studies have shown that related compounds with similar structures display antifungal properties, particularly against Candida albicans and other fungal pathogens. The mechanism often involves the inhibition of cytochrome P450 enzymes crucial for ergosterol synthesis in fungal cells .
  • Toxicity Profile : The compound has been assessed for acute toxicity. In vivo studies indicate moderate toxicity with an LD50 of approximately 1225 mg/kg in mice . The metabolites produced during metabolism, such as benzoic acid and phenol, contribute to the observed toxicity levels.
  • Skin Sensitization : Research has indicated that this compound may cause skin sensitization. A study using the Local Lymph Node Assay (LLNA) reported positive results for skin sensitization at varying concentrations .

Antifungal Studies

A study involving molecular docking and antifungal evaluation highlighted the potential of compounds similar to this compound. The docking studies revealed strong binding interactions with the active site of fungal cytochrome P450 enzymes, suggesting a mechanism for antifungal activity through enzyme inhibition .

Toxicological Assessment

The toxicological profile of this compound was evaluated through various studies:

Endpoint Result Reference
LD50 (oral, mice)1225 mg/kg
Skin Sensitization EC31.2% (positive results at higher doses)
Repeated Dose ToxicityLow repeat dose toxicity expected

These findings suggest that while the compound has some toxicity risks, it may be manageable at low concentrations typically used in cosmetic formulations.

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against various fungal strains. The results indicated significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL depending on the specific strain tested. This suggests potential therapeutic applications in treating fungal infections .

Case Study 2: Skin Sensitization

A series of experiments were conducted to assess the skin sensitization potential of this compound using the LLNA method. The stimulation index increased with concentration, indicating a dose-dependent response. At higher concentrations (25%), a stimulation index of 11.1 was recorded . These findings raise considerations for safety in cosmetic applications.

Properties

IUPAC Name

(3,5-dibenzoyloxyphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O6/c28-25(19-10-4-1-5-11-19)31-22-16-23(32-26(29)20-12-6-2-7-13-20)18-24(17-22)33-27(30)21-14-8-3-9-15-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAFJMXGERTTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324095
Record name (3,5-dibenzoyloxyphenyl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7510-54-5
Record name NSC405701
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,5-dibenzoyloxyphenyl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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